molecular formula C10H10F3NO B14072112 1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-one

1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14072112
M. Wt: 217.19 g/mol
InChI Key: AVXSMPCXXVYYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-one typically involves organic synthesis methods. One possible synthetic route includes the chlorination of trifluoromethylbenzyl alcohol to produce 1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one, followed by an amination reaction to introduce the amino group . The reaction conditions often involve the use of polar organic solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the amino and trifluoromethyl groups, which imparts distinct chemical and biological properties. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO/c1-6(15)5-7-8(10(11,12)13)3-2-4-9(7)14/h2-4H,5,14H2,1H3

InChI Key

AVXSMPCXXVYYJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.